molecular formula C44H66N10O12 B14254132 L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine CAS No. 178951-64-9

L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine

Cat. No.: B14254132
CAS No.: 178951-64-9
M. Wt: 927.1 g/mol
InChI Key: BRBLSSVEHDZOEB-PHPRXEDMSA-N
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Description

L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine is a synthetic peptide composed of seven amino acids: lysine, glycine, tyrosine, valine, tyrosine, glutamine, glycine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides for amide bond formation, can be used.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine depends on its specific application. In biological systems, it may interact with cell surface receptors or intracellular proteins, modulating signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-glutaminylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological molecules, making it suitable for specialized applications in research and industry.

Properties

CAS No.

178951-64-9

Molecular Formula

C44H66N10O12

Molecular Weight

927.1 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C44H66N10O12/c1-24(2)19-34(44(65)66)51-37(59)23-49-40(61)31(16-17-35(47)57)52-41(62)33(21-27-10-14-29(56)15-11-27)53-43(64)38(25(3)4)54-42(63)32(20-26-8-12-28(55)13-9-26)50-36(58)22-48-39(60)30(46)7-5-6-18-45/h8-15,24-25,30-34,38,55-56H,5-7,16-23,45-46H2,1-4H3,(H2,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,52,62)(H,53,64)(H,54,63)(H,65,66)/t30-,31-,32-,33-,34-,38-/m0/s1

InChI Key

BRBLSSVEHDZOEB-PHPRXEDMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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